ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
The compound “ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, a naphthyridine ring, and a carboxylate ester group . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, including the formation of the naphthyridine and pyrazole rings, and the introduction of the trifluoromethyl and carboxylate ester groups . The trifluoromethyl group can be introduced by various methods, such as treatment of carboxylic acids with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthyridine and pyrazole rings, along with the trifluoromethyl and carboxylate ester groups. The presence of nitrogen in the rings would make them aromatic .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions, depending on the conditions and reagents used. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially make the compound more lipophilic, which could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Reactivity
Research has demonstrated the reactivity and potential applications of ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate in the synthesis of various heterocyclic compounds. For instance, the compound has been used as a precursor in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions. These processes highlight its utility in creating structurally diverse heterocycles, which are of interest in medicinal chemistry and materials science (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).
Antimicrobial Activity
Another significant area of application is in the development of antimicrobial agents. For example, this compound derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Certain derivatives have shown promising results, indicating potential for further development into new antimicrobial compounds (Rao, Hariprasad, & Venkanna, 2023).
Fluorescence and Chemical Inhibition
The unique reactivity of this compound has also been exploited for the synthesis of novel fluorescent molecules and potential chemical inhibitors. Studies have found that certain trifluoromethylated derivatives exhibit strong fluorescence, suggesting applications in chemical sensing and molecular imaging. Additionally, some compounds have shown inhibitory activity against specific biological targets, providing a starting point for the development of new therapeutic agents (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
CB2 Receptor Antagonists/Inverse Agonists
Furthermore, derivatives of this compound have been synthesized and evaluated as CB2 receptor antagonists/inverse agonists. These compounds have shown high affinity and selectivity for the CB2 receptor, which is of interest for developing treatments for conditions like pain and inflammation without the psychoactive effects associated with CB1 receptor activation (Dore et al., 2016).
Future Directions
Properties
IUPAC Name |
ethyl 5-amino-1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6N5O2/c1-2-29-14(28)8-6-24-27(12(8)23)11-4-3-7-9(15(17,18)19)5-10(16(20,21)22)25-13(7)26-11/h3-6H,2,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOKPWWHILBKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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